molecular formula C16H18N2OS B2677427 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide CAS No. 2185590-06-9

3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide

Cat. No. B2677427
CAS RN: 2185590-06-9
M. Wt: 286.39
InChI Key: QGBVCERDMYHGHU-UHFFFAOYSA-N
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Description

3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide, also known as TTPC, is a compound that has gained attention in scientific research due to its potential applications in various fields. TTPC is a pyrrolidine derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide is not fully understood. However, it is believed that 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide exerts its effects by modulating different signaling pathways in cells. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been shown to have different biochemical and physiological effects in different cell types. In cancer cells, 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been shown to induce apoptosis and inhibit cell growth. In neuronal cells, 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been shown to improve cognitive function and reduce oxidative stress. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has also been shown to have anti-inflammatory effects in different cell types.

Advantages and Limitations for Lab Experiments

3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has high stability in different solvents. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide is also relatively non-toxic and has low side effects in animal models. However, 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide. One of the most promising directions is the development of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide derivatives with improved potency and selectivity. Another direction is the study of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide in combination with other drugs for the treatment of cancer and Alzheimer's disease. The study of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide in different animal models and clinical trials is also an important future direction for the development of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide as a potential therapeutic agent.
Conclusion:
In conclusion, 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide is a compound that has gained attention in scientific research due to its potential applications in different fields. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been synthesized using different methods and has been studied for its potential applications in cancer research and Alzheimer's disease. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide exerts its effects by modulating different signaling pathways in cells and has different biochemical and physiological effects in different cell types. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide, which may lead to the development of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide as a potential therapeutic agent.

Synthesis Methods

3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide can be synthesized using different methods. One of the most common methods is the reaction between 2-thiophenecarboxylic acid and o-toluidine in the presence of thionyl chloride, followed by the reaction with pyrrolidine-1-carboxamide. The resulting compound is then purified using column chromatography to obtain 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide in high purity.

Scientific Research Applications

3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been studied for its potential applications in different fields of scientific research. One of the most promising applications is in the field of cancer research. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has also been studied for its potential applications in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.

properties

IUPAC Name

N-(2-methylphenyl)-3-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-12-5-2-3-6-14(12)17-16(19)18-9-8-13(11-18)15-7-4-10-20-15/h2-7,10,13H,8-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBVCERDMYHGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide

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